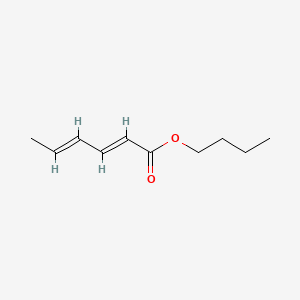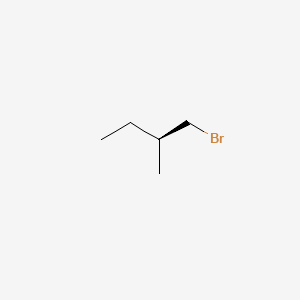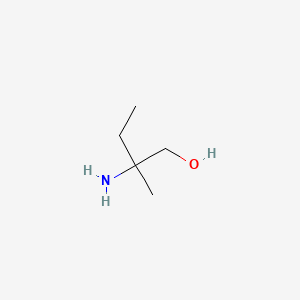
2-Bromo-5-(metilsulfonil)piridina
Descripción general
Descripción
2-Bromo-5-(methylsulfonyl)pyridine is a compound that is part of the broader class of bromopyridines and methylsulfonyl-substituted pyridines. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and as intermediates in various organic syntheses.
Synthesis Analysis
The synthesis of bromopyridine derivatives can be achieved through various methods. For instance, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is one such method that yields N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides . Although this method does not directly synthesize 2-Bromo-5-(methylsulfonyl)pyridine, it provides insight into the types of reactions bromopyridines can undergo. Additionally, the synthesis of related compounds like 3-arylthieno[2,3-b]pyridines from 2-bromopyridines through iodine-mediated cyclization indicates the reactivity of bromopyridines in cyclization reactions .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be elucidated using spectroscopic methods such as FT-IR and NMR spectroscopies. For example, the structure of 5-Bromo-2-(trifluoromethyl)pyridine was characterized using these techniques, and its optimized geometric structure was determined using density functional theory (DFT) . While this is not the exact compound , it demonstrates the approach that would be taken to analyze the molecular structure of 2-Bromo-5-(methylsulfonyl)pyridine.
Chemical Reactions Analysis
Bromopyridines are versatile intermediates that can participate in various chemical reactions. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aromatic aldehyde(s), and TMSCN catalyzed by (bromodimethylsulfonium) bromide is an example of the reactivity of pyridine derivatives in multicomponent reactions . Furthermore, the synthesis of 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine through intramolecular hydroboration-cycloalkylation indicates the potential for bromopyridines to undergo cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be quite diverse. For instance, the non-linear optical (NLO) properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined using DFT methods, and the molecule's interaction with DNA and its antimicrobial activities were also investigated . These properties are crucial for understanding the potential applications of these compounds in various fields.
Relevant Case Studies
Case studies involving bromopyridine derivatives often focus on their applications in medicinal chemistry. For example, the enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, a key intermediate for the preparation of SIB-1508Y, highlights the importance of stereochemistry in drug development . Additionally, the synthesis and antitumor activity of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrate the biological relevance of bromopyridine sulfonamides .
Aplicaciones Científicas De Investigación
Síntesis de nuevos derivados basados en piridina
“2-Bromo-5-(metilsulfonil)piridina” se puede utilizar en la síntesis de nuevos derivados basados en piridina mediante reacciones de acoplamiento cruzado de Suzuki . Este proceso implica la reacción de 5-bromo-2-metilpiridin-3-amina directamente o a través de N-[5-bromo-2-metilpiridin-3-il]acetamida con varios ácidos ariborónicos . Los nuevos derivados de piridina resultantes se han estudiado utilizando métodos de Teoría del Funcional de Densidad (DFT) .
Investigaciones de mecánica cuántica
Los derivados de piridina sintetizados a partir de “this compound” se han sometido a investigaciones de mecánica cuántica . Estos estudios, que incluyen el análisis de orbitales moleculares fronterizos, índices de reactividad, potencial electrostático molecular y mediciones de dipolos, ayudan a describir posibles vías de reacción .
Potenciales dopantes quirales para cristales líquidos
Los estudios de DFT también sugieren que estos derivados de piridina podrían ser candidatos potenciales como dopantes quirales para cristales líquidos . Un valor bajo de la brecha de energía HOMO-LUMO indica alta reactividad y menos estabilidad cinética .
Actividades biológicas
Los derivados de piridina sintetizados a partir de “this compound” se han investigado por sus actividades biológicas . Por ejemplo, el compuesto 4b exhibió el valor de porcentaje de lisis más alto (41.32%) contra la formación de coágulos en sangre humana .
Síntesis de 5,5'-Dimetil-2,2'-Bipiridina
“this compound” se ha utilizado como reactivo de partida para la síntesis de 5,5'-dimetil-2,2'-bipiridina .
Síntesis de 5-Metil-2,2':6',2"-Terpiridina
Otra aplicación de “this compound” es en la síntesis de 5-metil-2,2':6',2"-terpiridina .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-5-(methylsulfonyl)pyridine may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
2-bromo-5-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXQHWYUAIXKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432546 | |
| Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343262-51-1 | |
| Record name | 2-Bromo-5-(methylsulfonyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343262-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















